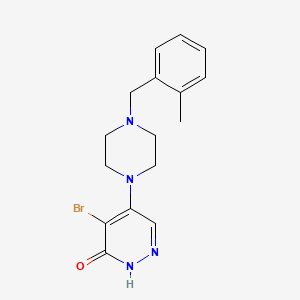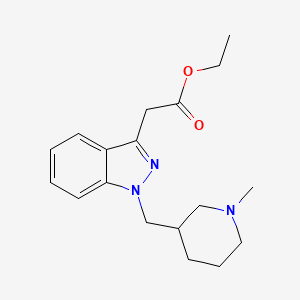![molecular formula C20H16N2O3S2 B13921443 [[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate CAS No. 852246-52-7](/img/structure/B13921443.png)
[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of [[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate involves several steps. The key synthetic route includes the reaction of 2-methylbenzeneacetonitrile with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under specific conditions to yield the final product . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines .
科学研究应用
[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate has several scientific research applications:
作用机制
The mechanism of action of [[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate involves the generation of acid upon exposure to light. The compound absorbs light energy, leading to the cleavage of the sulfonate group and the release of a proton (H+). This acid generation is crucial in photolithography, where it helps in the development of photoresist patterns . The molecular targets and pathways involved include the interaction with light-sensitive materials and the subsequent chemical changes that occur during the photolithographic process .
相似化合物的比较
[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate is unique compared to other photoacid generators due to its specific structure and properties. Similar compounds include:
2-Methyl-α-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]benzeneacetonitrile: This compound has a similar structure but different functional groups, leading to variations in its reactivity and applications.
Benzeneacetonitrile, 2-methyl-α-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-: Another similar compound with slight differences in its molecular configuration.
The uniqueness of this compound lies in its ability to generate acid efficiently upon light exposure, making it highly valuable in photolithographic applications .
属性
CAS 编号 |
852246-52-7 |
|---|---|
分子式 |
C20H16N2O3S2 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
[[3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H16N2O3S2/c1-14-7-9-16(10-8-14)27(23,24)25-22-20-18(11-12-26-20)19(13-21)17-6-4-3-5-15(17)2/h3-12H,1-2H3 |
InChI 键 |
SJFUUYIYTZCECB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C(=C(C#N)C3=CC=CC=C3C)C=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


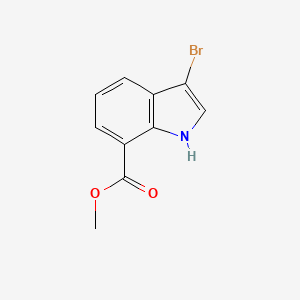
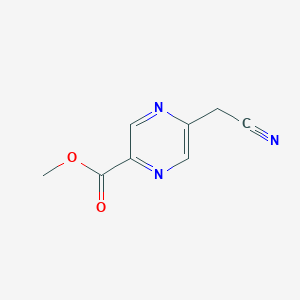
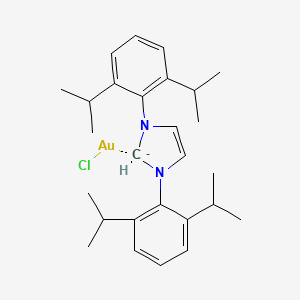
![Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)
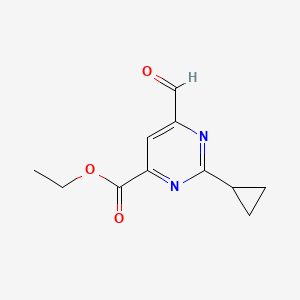
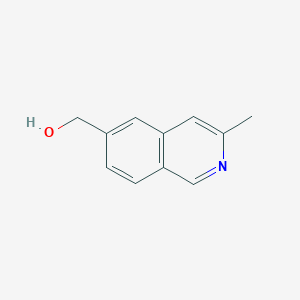

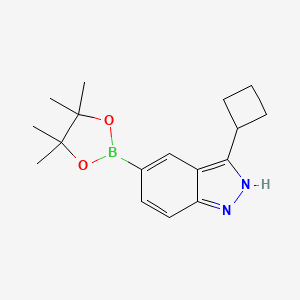
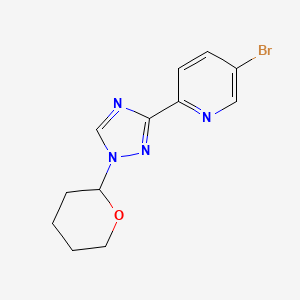
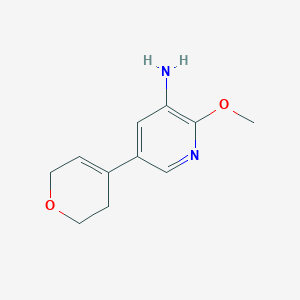
![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)
![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)
